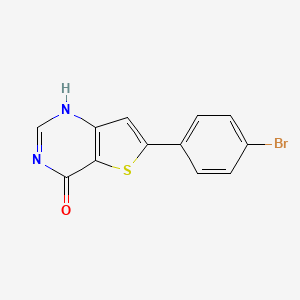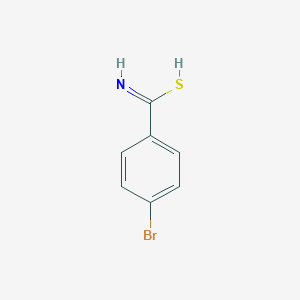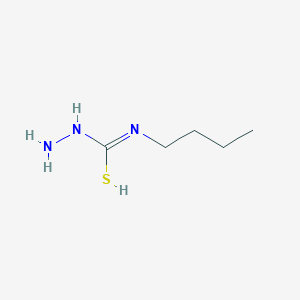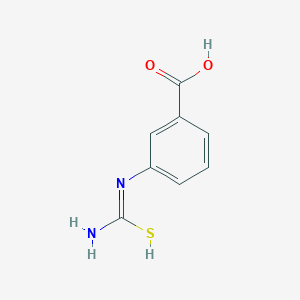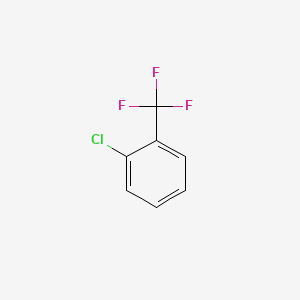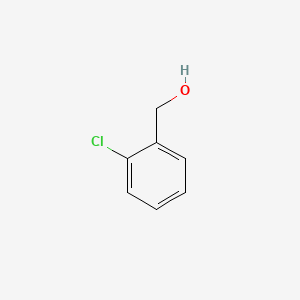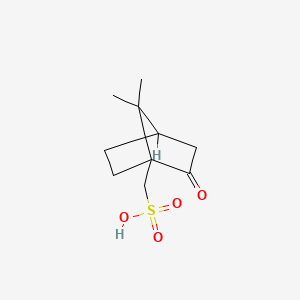
Camphorsulfonic acid
Vue d'ensemble
Description
Camphorsulfonic acid, sometimes abbreviated as CSA or 10-CSA, is an organosulfur compound . Like typical sulfonic acids, it is a relatively strong acid that is a colorless solid at room temperature and is soluble in water and a wide variety of organic substances .
Synthesis Analysis
Camphorsulfonic acid can be prepared by sulfonation of camphor with sulfuric acid and acetic anhydride . It has been used as a catalyst in the synthesis of a series of 1,8-dioxo-octahydroxanthenes . It has also been used in a green-driven protocol for the synthesis of a series of fused compounds .Molecular Structure Analysis
The molecular formula of Camphorsulfonic acid is C10H16O4S . It has a molecular weight of 232.297 Da . The structure of Camphorsulfonic acid was specified by means of FT-IR, XRD, SEM, EDS, TEM, TGA, and BET .Physical And Chemical Properties Analysis
Camphorsulfonic acid is a colorless solid at room temperature and is soluble in water and a wide variety of organic substances . It has a molecular weight of 232.29 g·mol−1 .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of camphorsulfonic acid (CSA), focusing on six unique applications:
Organic Synthesis
Camphorsulfonic acid is widely used as a catalyst in organic synthesis. It facilitates various reactions, including the protection of hydroxyl groups as tetrahydropyranyl (THP) ethers and the protection of ketones as ketals . Additionally, CSA is employed in the intramolecular ring opening of epoxides, making it a versatile reagent in synthetic chemistry .
Chiral Resolution
CSA is an effective resolving agent for chiral amines and other cations. It has been used in the synthesis of enantiopure compounds, such as osanetant and devazepide . This application is crucial in the pharmaceutical industry, where the production of enantiomerically pure drugs is essential for efficacy and safety.
Perovskite Solar Cells
In the field of photovoltaics, CSA has been shown to enhance the performance of perovskite solar cells. By adding CSA to the perovskite solution, researchers have achieved larger perovskite grains, which improve the power conversion efficiency (PCE) and stability of the solar cells . This application is significant for the development of more efficient and durable solar energy solutions.
Catalysis in Asymmetric Synthesis
CSA is used as a chiral Brønsted acid catalyst in asymmetric synthesis. It has been particularly effective in the enantioselective Michael-type Friedel–Crafts reactions of indoles with aromatic enones, yielding β-indolyl ketones with high efficiency and moderate enantioselectivity . This application is valuable for producing chiral molecules in pharmaceuticals and fine chemicals.
Synthesis of Hypervalent Iodine Reagents
CSA is utilized in the preparation of hypervalent iodine reagents, which are important in organic chemistry for oxidation reactions. These reagents offer a non-metallic alternative to traditional transition metal-based oxidants, reducing toxicity and environmental impact . This makes CSA a key component in green chemistry initiatives.
Doping Agent in Conductive Polymers
CSA is used as a dopant to induce chirality in the conduction band of polyaniline, a conductive polymer . This application is crucial for developing advanced materials with specific electronic properties, which can be used in sensors, batteries, and other electronic devices.
Mécanisme D'action
Target of Action
Camphorsulfonic acid (CSA) is an organosulfur compound that is used as a resolving agent for chiral amines and other cations . It is also used in the preparation of hypervalent iodine reagents . CSA can behave as alkylation reagents and have a possibility of alkylating DNA bases (on N-7 of guanosine and N-3 of adenine) .
Mode of Action
The mechanism of action of CSA involves a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .
Biochemical Pathways
It is known that csa is used in the synthesis of various biologically promising heterocyclic compounds . It is also used in the preparation of hypervalent iodine reagents, which are frequently used in organic chemistry, especially in synthesis .
Pharmacokinetics
It is known that csa is a relatively strong acid that is a colorless solid at room temperature and is soluble in water and a wide variety of organic substances . This suggests that it may have good bioavailability.
Result of Action
CSA is used in the synthesis of various compounds, including quinolines , and in the resolution of Chloramphenicol . It is also used in the preparation of hypervalent iodine reagents . CSA has been used in the synthesis of enantiopure devazepide .
Action Environment
CSA is a white crystalline powder, hygroscopic, very soluble in ethanol, and melts at 198 °C . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and humidity.
Safety and Hazards
Orientations Futures
Camphorsulfonic acid has been used in the synthesis of various compounds with promising biological activities . A pioneering robust and green heterogeneous acidic catalyst (CSA@g-C3N4) was rationally designed via immobilization of Camphorsulfonic acid on the g-C3N4 surface under mild conditions . This catalyst has shown excellent performance for the synthesis of 4H-chromenes derivatives .
Propriétés
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPJNTWMNEORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863113 | |
| Record name | DL-10-Camphorsulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | d-Camphorsulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13570 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000007 [mmHg] | |
| Record name | d-Camphorsulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13570 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Camphorsulfonic acid | |
CAS RN |
5872-08-2, 3144-16-9 | |
| Record name | (±)-Camphorsulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5872-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-10-Camphorsulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxobornane-10-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-6-oxobornane-10-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is camphorsulfonic acid (CSA) primarily used for in scientific research?
A1: Camphorsulfonic acid is a versatile compound frequently employed in scientific research for various applications. It serves as a chiral resolving agent to separate enantiomers of chiral compounds. [] This is crucial in pharmaceutical research, as different enantiomers often exhibit distinct biological activities. [] Additionally, CSA acts as a catalyst in organic synthesis, facilitating reactions such as the synthesis of fused quinoline derivatives. [] It also finds use as a dopant for conducting polymers, enhancing their electrical conductivity and influencing their morphology. [, , , , ]
Q2: How does camphorsulfonic acid influence the properties of polyaniline?
A2: Camphorsulfonic acid acts as a dopant for polyaniline, significantly impacting its structure, morphology, and conductivity. The doping process with CSA leads to a more ordered stacking of polyaniline chains, enhancing its crystallinity. [, , ] This improved order facilitates charge transport, leading to higher electrical conductivity. [, , ] Furthermore, CSA influences the morphology of polyaniline, promoting the formation of nanofibers [] or influencing the size and structure of nanotubes when used in co-doping systems. []
Q3: Can you explain the mechanism by which CSA enhances the conductivity of polyaniline?
A3: CSA protonates the imine nitrogen atoms in the polyaniline backbone, creating positive charges. [, ] This protonation process, known as doping, generates charge carriers (polarons) along the polymer chain, significantly increasing its conductivity. [, ] The presence of these charge carriers is confirmed through spectroscopic investigations, particularly UV-Vis-NIR and Raman spectroscopy. []
Q4: What is the role of camphorsulfonic acid in chiral recognition and separation?
A5: Camphorsulfonic acid, being chiral itself, can differentiate between enantiomers of other chiral molecules. [, , , ] This occurs through the formation of diastereomeric salts with differing physical properties, allowing for separation via techniques like crystallization. [, , ] For instance, (S)-(-)-amlodipine camsylate, formed by reacting (S)-(-)-amlodipine with CSA, exhibits enhanced stability and solubility compared to other amlodipine salts. []
Q5: How does the structure of camphorsulfonic acid contribute to its chiral recognition ability?
A6: The rigid, bulky structure of CSA, derived from the natural product camphor, creates a sterically hindered environment around its sulfonic acid group. [, , ] This specific spatial arrangement allows for preferential interactions with one enantiomer over another, leading to the formation of diastereomeric salts with distinct properties. [, , ]
Q6: Are there any computational studies exploring the interaction of camphorsulfonic acid with polyaniline?
A7: Yes, computational studies, particularly molecular dynamics simulations, have been employed to investigate the interactions between CSA and polyaniline. [, ] These simulations provide insights into the structural arrangement of CSA molecules within the polyaniline matrix, revealing a complex network of hydrogen bonding interactions. [] This computational approach helps elucidate the relationship between the molecular structure of CSA-doped polyaniline and its observed macroscopic properties. [, ]
Q7: What are the environmental implications of using camphorsulfonic acid?
A8: While CSA is generally considered less toxic than many other strong acids, its environmental impact requires consideration. Research on its ecotoxicological effects, particularly its impact on aquatic life, is limited. [] Therefore, responsible waste management practices, such as proper disposal and potential recycling strategies, are crucial to mitigate any negative environmental consequences. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


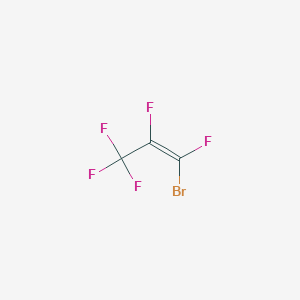
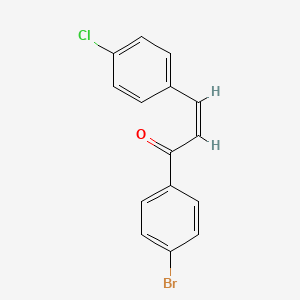
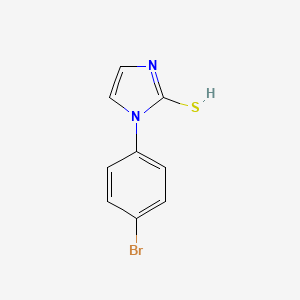
![3-(2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B7723661.png)
![6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole](/img/structure/B7723665.png)
![6-Bromo-2-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B7723669.png)
